molecular formula C24H23ClN2O3 B2920361 2-{[(4-Chloroanilino)carbonyl]amino}-3-phenylpropyl 3-methylbenzenecarboxylate CAS No. 338963-27-2

2-{[(4-Chloroanilino)carbonyl]amino}-3-phenylpropyl 3-methylbenzenecarboxylate

Cat. No. B2920361
CAS RN: 338963-27-2
M. Wt: 422.91
InChI Key: OZRJYCRBPQEVBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-{[(4-Chloroanilino)carbonyl]amino}-3-phenylpropyl 3-methylbenzenecarboxylate” is a chemical compound with a complex structure . It is part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include aspects like melting point, boiling point, density, molecular formula, and molecular weight . Unfortunately, the specific physical and chemical properties for this compound are not provided in the search results.

Scientific Research Applications

Allosteric Modifiers of Hemoglobin

Research has shown that compounds structurally related to "2-{[(4-Chloroanilino)carbonyl]amino}-3-phenylpropyl 3-methylbenzenecarboxylate" can act as allosteric modifiers of hemoglobin. These compounds can decrease the oxygen affinity of human hemoglobin A, which could be significant in clinical or biological areas requiring a reversal of depleted oxygen supply, such as ischemia, stroke, tumor radiotherapy, blood storage, blood substitutes, etc. (Randad et al., 1991).

Generation and Reactivity of the 4-Aminophenyl Cation

Another study focuses on the photolysis of 4-chloroaniline and its derivatives, demonstrating efficient photoheterolysis in polar media. This process leads to the formation of the 4-aminophenyl cation, which exhibits unique reactivity, potentially useful in synthesizing new organic compounds through electrophilic substitution reactions. (Guizzardi et al., 2001).

Aminocarbonylation Reactions

A study by Müller et al. (2005) utilized amino acid methyl esters as amine nucleophiles in palladium-catalyzed aminocarbonylation of iodobenzene and iodoalkenes, leading to the synthesis of 2-oxo-carboxamide type derivatives. This process highlights the compound's role in facilitating complex organic synthesis, leading to potentially bioactive molecules or intermediates for further chemical transformations. (Müller et al., 2005).

Carbonylation of Nitrobenzene

In the context of carbonylation reactions, a study demonstrated the use of palladium–phenanthroline catalyzed carbonylation of nitrobenzene to methyl phenylcarbamate, with anthranilic acid enhancing the reaction's efficiency. This work underscores the potential of "this compound" and related compounds in catalysis and organic synthesis, particularly in the production of carbamates. (Gasperini et al., 2003).

Herbicide-Derived Chloroazobenzene Residues

Research into the chloroaniline moieties of phenylamide herbicides reveals their microbial transformation into stable chloroazobenzene residues, with significant implications for understanding herbicide behavior and degradation in the environment. (Bordeleau et al., 1972).

Safety and Hazards

The safety and hazards associated with a compound relate to its handling, storage, and disposal. This information is crucial for ensuring safe laboratory practices. The search results do not provide specific safety and hazard information for this compound .

properties

IUPAC Name

[2-[(4-chlorophenyl)carbamoylamino]-3-phenylpropyl] 3-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN2O3/c1-17-6-5-9-19(14-17)23(28)30-16-22(15-18-7-3-2-4-8-18)27-24(29)26-21-12-10-20(25)11-13-21/h2-14,22H,15-16H2,1H3,(H2,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRJYCRBPQEVBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OCC(CC2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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